Diethyl (3-thienyl)malonate
Overview
Description
Diethyl (3-thienyl)malonate: is an organic compound with the molecular formula C11H14O4S. It is a derivative of malonic acid where a thienyl group is attached to the alpha position of the malonate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Thiophene Derivatization: The synthesis of this compound typically starts with thiophene, which undergoes halogenation to introduce a reactive site.
Malonate Ester Formation: The halogenated thiophene is then reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to form the desired ester.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis of this compound is carried out using continuous flow reactors to ensure consistent quality and yield.
Purification: The product is purified through recrystallization or distillation to achieve high purity levels required for industrial applications.
Types of Reactions:
Oxidation: this compound can be oxidized to form thienylmalonic acid derivatives.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or other reduced forms.
Substitution: The thienyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Thienylmalonic acid and its derivatives.
Reduction Products: Thienylmalonic alcohol and other reduced derivatives.
Substitution Products: Various substituted thienylmalonates.
Mechanism of Action
Target of Action
Diethyl (3-thienyl)malonate is a derivative of malonic acid, which is known to be involved in the synthesis of other compounds such as barbiturates, artificial flavorings, and vitamins . The primary targets of this compound are likely to be the enzymes and biochemical pathways involved in these synthesis processes.
Mode of Action
The mode of action of this compound is based on its structure and its ability to undergo chemical reactions. The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .
Biochemical Pathways
This compound is involved in the malonic ester synthesis pathway . This pathway involves the alkylation and decarboxylation of malonic ester to form substituted acetic acids . These substituted acetic acids can then be further processed in various biochemical pathways, depending on the specific substituents that have been added.
Pharmacokinetics
It is known that the compound has a molecular weight of 269317 Da , which suggests that it may be able to cross biological membranes. Its density is reported to be 1.199 , which could influence its distribution in the body
Result of Action
The result of the action of this compound is the production of substituted acetic acids via the malonic ester synthesis pathway . These substituted acetic acids can then participate in various biochemical reactions, leading to the synthesis of other compounds such as barbiturates, artificial flavorings, and vitamins .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its reactivity. Temperature can also affect the rate of the chemical reactions in which the compound participates
Scientific Research Applications
Chemistry: Diethyl (3-thienyl)malonate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals. Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Diethyl (2-thienyl)malonate: Similar structure but with the thienyl group at a different position.
Diethyl (3-thienyl)acetate: Another ester derivative with a different functional group.
Uniqueness: Diethyl (3-thienyl)malonate is unique due to its specific positioning of the thienyl group, which influences its reactivity and applications compared to similar compounds.
This comprehensive overview highlights the importance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
diethyl 2-thiophen-3-ylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-14-10(12)9(11(13)15-4-2)8-5-6-16-7-8/h5-7,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURROROYQPIDRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CSC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191231 | |
Record name | Diethyl (3-thienyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37784-67-1 | |
Record name | 1,3-Diethyl 2-(3-thienyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37784-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (3-thienyl)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037784671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (3-thienyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (3-thienyl)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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